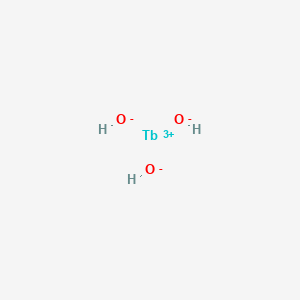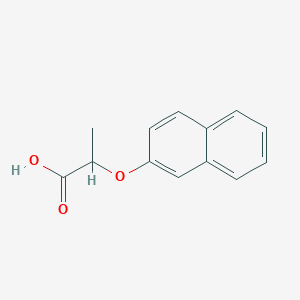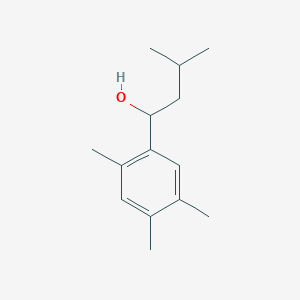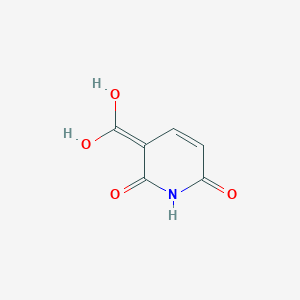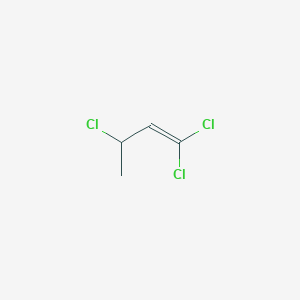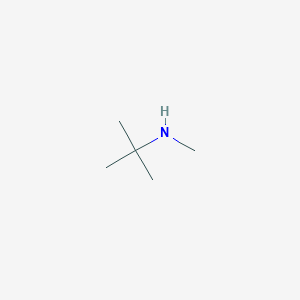
Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester, also known as Tert-Butyl Cyclohexaneacetic Acid (TBCA), is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder with a molecular formula of C16H28O3. TBCA is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.
Mécanisme D'action
TBCA exerts its effects through the inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation is a crucial mechanism for regulating gene expression, and the inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. TBCA has also been shown to inhibit the activity of other proteins involved in cancer development, such as Hsp90 and Akt.
Effets Biochimiques Et Physiologiques
TBCA has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death. TBCA has also been shown to inhibit cell proliferation and migration, as well as angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Additionally, TBCA has been shown to modulate the immune response, leading to the activation of immune cells that can recognize and eliminate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TBCA in lab experiments include its potency and specificity for HDAC inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, TBCA has some limitations, including its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TBCA can be toxic at high concentrations, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of TBCA. One potential avenue of research is the development of TBCA analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of TBCA in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the potential use of TBCA in non-oncological conditions, such as neurodegenerative diseases or inflammatory disorders, warrants further investigation.
Méthodes De Synthèse
The synthesis of TBCA involves the reaction of cyclohexaneacetic acid with tert-butanol in the presence of a catalyst. The reaction proceeds through esterification, resulting in the formation of TBCA. The purity of the synthesized TBCA can be improved through recrystallization.
Applications De Recherche Scientifique
TBCA has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. HDACs are known to play a crucial role in the development and progression of various types of cancer. TBCA has been shown to inhibit the activity of HDACs, leading to the induction of apoptosis (programmed cell death) in cancer cells. TBCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
13278-11-0 |
|---|---|
Nom du produit |
Cyclohexaneacetic acid, 1-hydroxy-3,3,5-trimethyl-, tert-butyl ester |
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl 2-(1-hydroxy-3,3,5-trimethylcyclohexyl)acetate |
InChI |
InChI=1S/C15H28O3/c1-11-7-14(5,6)10-15(17,8-11)9-12(16)18-13(2,3)4/h11,17H,7-10H2,1-6H3 |
Clé InChI |
WIVAYTMSEUPIAP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(CC(=O)OC(C)(C)C)O)(C)C |
SMILES canonique |
CC1CC(CC(C1)(CC(=O)OC(C)(C)C)O)(C)C |
Synonymes |
tert-butyl 2-(1-hydroxy-3,3,5-trimethyl-cyclohexyl)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



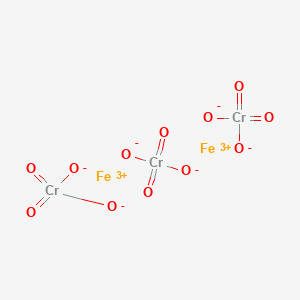
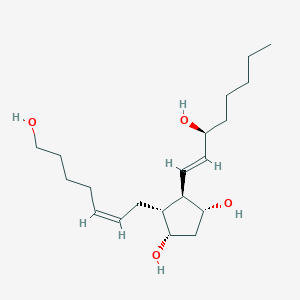
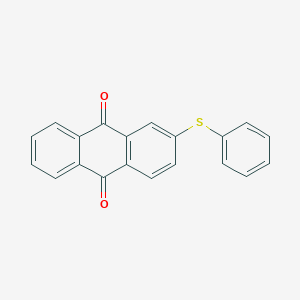
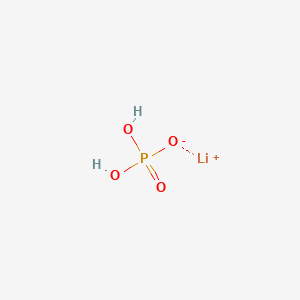
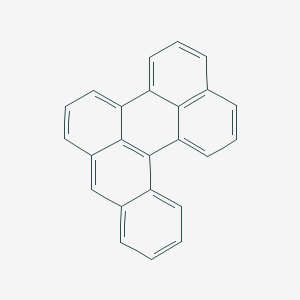
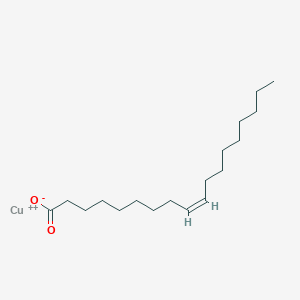
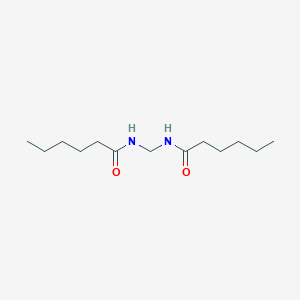
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
